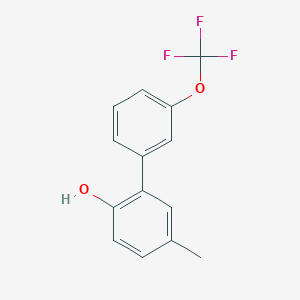

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

Description

Properties

IUPAC Name |

4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYWWVJNCVBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

- Reactants : Aryl boronic acid (bearing hydroxy and methyl substituents) and aryl halide (bearing trifluoromethoxy substituent).

- Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

- Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

- Conditions : Temperature range of 60–100°C under inert atmosphere (nitrogen or argon).

- Mechanism : Oxidative addition of aryl halide to Pd(0), transmetallation with aryl boronic acid, and reductive elimination to form biphenyl bond.

This method enables the coupling of a 2-hydroxy-5-methylphenyl boronic acid with a 3'-bromo- or 3'-iodo-(trifluoromethoxy)benzene to yield the biphenyl intermediate.

Introduction of Trifluoromethoxy Group

- Direct trifluoromethoxylation is challenging due to the instability and reactivity of trifluoromethoxy reagents.

- Commonly, the trifluoromethoxy group is introduced via:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoromethoxide anion.

- Electrophilic trifluoromethoxylation using reagents like trifluoromethyl hypofluorite or specialized trifluoromethoxylation reagents.

- Alternatively, the trifluoromethoxy-substituted aryl halide is commercially available or synthesized in prior steps before coupling.

Functional Group Interconversions

- Hydroxy group : Usually introduced via hydroxylation of a halogenated precursor or retained from the boronic acid starting material.

- Methyl group : Typically present on the aryl boronic acid or introduced via methylation reactions such as Friedel-Crafts alkylation or methylation of hydroxy groups (followed by demethylation).

Purification and Characterization

- Purification is achieved by column chromatography using ethyl acetate/hexane mixtures or recrystallization.

- Structural confirmation is performed by:

- 1H NMR and 13C NMR to identify aromatic protons, methyl, hydroxy, and trifluoromethoxy signals.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Infrared spectroscopy (IR) for functional group verification.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, THF, 80°C, 12 h | 75–85 | High selectivity; inert atmosphere required |

| Trifluoromethoxylation | Trifluoromethoxide anion or electrophilic reagent | 60–70 | Sensitive to moisture; requires dry conditions |

| Hydroxylation/Methylation | Hydroxylation via substitution; methylation via Friedel-Crafts | 80–90 | Methyl group stable under reaction conditions |

| Purification | Column chromatography (ethyl acetate/hexane) | >95 purity | Essential for removing palladium residues |

Research Findings and Analysis

- Research indicates that the choice of solvent and base in the Suzuki-Miyaura coupling significantly affects the yield and purity of the biphenyl intermediate. THF and K2CO3 at 80°C provide optimal conditions for high yields.

- The trifluoromethoxy group introduction is best performed prior to coupling due to its sensitivity and the difficulty in post-coupling modifications.

- Spectroscopic analysis confirms the integrity of the compound, with the trifluoromethoxy group showing characteristic signals in 19F NMR and distinct splitting patterns in 13C NMR due to fluorine coupling.

- Purification via recrystallization or chromatography is critical to achieve >95% purity, necessary for further applications in research or industry.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups to the biphenyl core.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving the modification of biphenyl derivatives. The trifluoromethoxy group enhances the compound's hydrophobicity and biological activity. Various synthetic routes have been documented, including Suzuki coupling reactions and other cross-coupling methods that allow for the introduction of functional groups while maintaining high yields and purity.

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Utilizes boronic acids to form biphenyl derivatives | 78-93 |

| Reduction Reactions | Involves the reduction of nitro groups to amines | 90-93 |

| Hydrolysis | Converts esters to acids or alcohols | Varies |

Research has shown that compounds with trifluoromethoxy substitutions exhibit enhanced biological activities, particularly as enzyme inhibitors. For instance, studies on FimH antagonists demonstrated that modifications to the biphenyl structure can significantly improve their potency against urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC).

Case Study: FimH Inhibitors

In a lead optimization study, it was found that the introduction of a trifluoromethoxy group into the biphenyl structure resulted in an eightfold increase in activity against FimH, a critical target for UTI treatment. The most potent analog exhibited an effective concentration (EC) of 30 nM, highlighting the importance of structural modifications in enhancing drug efficacy .

Therapeutic Applications

The potential therapeutic applications of 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl include:

- Antimicrobial Agents : The compound's ability to inhibit bacterial adhesion makes it a candidate for developing novel antimicrobial agents.

- Cancer Treatment : Some derivatives have shown promise in targeting specific cancer cell lines, potentially acting as chemotherapeutic agents.

- Anti-inflammatory Drugs : The compound may also exhibit anti-inflammatory properties, making it relevant in treating conditions like arthritis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that compounds with trifluoromethoxy groups often display improved metabolic stability and bioavailability due to their hydrophobic nature, which aids in membrane permeability.

Table 2: Pharmacokinetic Characteristics

| Property | Description |

|---|---|

| Absorption | Enhanced due to lipophilicity |

| Distribution | Tends to accumulate in lipid-rich tissues |

| Metabolism | Generally stable; less prone to rapid degradation |

| Excretion | Primarily renal; requires monitoring for dose adjustments |

Mechanism of Action

The mechanism by which 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and trifluoromethoxy groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, but the provided evidence lacks direct information on 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl or its analogs . Below is a generalized framework for such comparisons, inferred from related biphenyl derivatives in the literature:

Table 1: Hypothetical Comparison of Biphenyl Derivatives

Key Observations (Inferred)

Trifluoromethoxy Group: The presence of -OCF₃ in both 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl and the morpholine-containing biphenyl in suggests enhanced lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs.

Functional Group Diversity : Unlike the tetrahydropyrimidine derivative in , which is tailored for nucleophilic substitution (via bromine), the biphenyl derivatives focus on aromatic interactions and steric hindrance.

Research Findings and Limitations

- Synthetic Challenges : The trifluoromethoxy group’s incorporation often requires specialized reagents (e.g., CF₃O− sources), as seen in , which details crystallization methods for structurally complex biphenyls.

- Gaps in Evidence: Neither nor provide physicochemical data (e.g., logP, melting point) or biological activity for 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl, limiting actionable comparisons.

Biological Activity

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl, also known by its CAS number 1261832-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a biphenyl structure with a hydroxyl group and a trifluoromethoxy group, which can significantly influence its biological interactions. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and dynamics.

The biological activity of 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity to certain proteins, while the hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Preliminary studies suggest that 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl may possess anticancer properties. Compounds with similar substituents have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Studies

- In Vitro Studies : A study conducted on biphenyl derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications like trifluoromethoxy substitution can enhance biological activity.

- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between this compound and key oncogenic proteins, indicating potential as a lead compound for drug development against cancers driven by MYC oncogenes .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl, and how can intermediates be characterized?

- Methodology :

- Synthesis : Begin with Suzuki-Miyaura coupling to assemble the biphenyl core. Use trifluoromethoxy-substituted arylboronic acids (e.g., 3-trifluoromethoxyphenylboronic acid) and hydroxy-methyl-substituted aryl halides. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in aqueous DMF) for cross-coupling efficiency .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (monitor coupling efficiency and regioselectivity) and HPLC-MS (validate purity >95%). For trifluoromethoxy groups, ¹⁹F NMR is critical to verify substitution patterns .

Q. How can purification challenges (e.g., polar byproducts) be addressed for this compound?

- Methodology :

- Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate polar impurities. For large-scale purification, consider flash chromatography with silica gel and optimized solvent ratios (e.g., hexane:ethyl acetate 4:1) .

- Monitor for residual solvents (e.g., DMF) via GC-MS to meet ICH guidelines for impurities (<0.1%) .

Advanced Research Questions

Q. What analytical methods are suitable for resolving spectral contradictions in structural elucidation?

- Methodology :

- Contradiction Analysis : If X-ray crystallography (gold standard for conformation) conflicts with NMR data , re-examine sample purity and crystallization conditions. For ambiguous NOESY/ROESY correlations, use DFT calculations to model preferred conformers and compare with experimental data .

- Cross-validate with IR spectroscopy (hydroxy and trifluoromethoxy group vibrations) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How can stability studies under varying pH/temperature conditions inform experimental design?

- Methodology :

- Conduct accelerated stability testing :

- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via UPLC-PDA at 24/48/72 hours. Note hydrolytic cleavage of trifluoromethoxy groups under strongly alkaline conditions (pH >10) .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Q. What strategies mitigate data discrepancies in pharmacological activity assays?

- Methodology :

- Assay Optimization : For receptor-binding studies, use radioligand displacement assays with controls (e.g., cold ligands) to reduce non-specific binding. Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates).

- Address contradictions by cross-referencing in vitro/in vivo models (e.g., cytochrome P450 inhibition vs. metabolic stability in hepatocytes). Use molecular docking to rationalize binding mode variations .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.